9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)-

描述

Historical Development of Fluorene-Based Compounds

The exploration of fluorene derivatives began with the isolation and characterization of fluorene itself, a polycyclic aromatic hydrocarbon (PAH) first identified in coal tar by Marcellin Berthelot in 1867. Early research focused on its structural peculiarities, such as the non-aromatic five-membered ring and the acidic C9-H proton (pK~a~ ≈ 22.6 in DMSO), which enabled the synthesis of stable anions for further functionalization. The development of fluorene-based compounds accelerated in the mid-20th century with advances in organic synthesis, particularly the introduction of amidation and ketonization techniques.

A pivotal moment arose in the 1960s with the discovery of nitrogen-fluorine (N-F) reagents, which facilitated selective fluorination and functional group transformations. This innovation allowed chemists to systematically modify the fluorene backbone, leading to derivatives such as 9-fluorenone and 9-fluorenol. By the late 20th century, the integration of amide groups into fluorene systems became a focus, driven by their potential in materials science. For instance, the synthesis of 9H-fluorene-2,7-dicarboxamide derivatives emerged as a strategy to enhance electronic properties while maintaining structural rigidity.

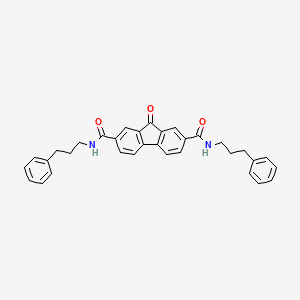

The compound 9H-fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- represents a milestone in this trajectory. Its design leverages both the fluorene backbone’s planar conjugation and the steric/electronic effects of bis(3-phenylpropyl) amide substituents, which were optimized for applications in organic electronics.

Position of 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- in Chemical Taxonomy

This compound belongs to the subclass of fluorene dicarboxamides , characterized by carboxamide groups at the 2- and 7-positions of the fluorene core. Its systematic IUPAC name, 9-oxo-N,N'-bis(3-phenylpropyl)-9H-fluorene-2,7-dicarboxamide, reflects three key structural features:

- Fluorene backbone : A bicyclic system comprising two benzene rings fused to a central five-membered ring.

- Ketone group : The 9-oxo modification introduces electron-withdrawing effects, altering conjugation pathways.

- Bis(3-phenylpropyl) amide substituents : Bulky alkyl-aryl groups that influence solubility and intermolecular interactions.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C~33~H~30~N~2~O~3~ | |

| Molecular weight | 514.61 g/mol | |

| CAS registry | 443794-40-9 | |

| Functional groups | Carboxamide, ketone |

Within the broader category of PAHs, this compound is distinguished by its functionalization pattern, which diverges from simpler hydrocarbons like naphthalene or anthracene. The amide groups enable hydrogen bonding, while the phenylpropyl chains impart lipophilicity, making it a hybrid structure with applications in supramolecular chemistry.

Significance in Organic Chemistry and Materials Science

The strategic functionalization of fluorene derivatives has unlocked transformative applications:

- Organic Electronics : The planar fluorene core supports π-π stacking, essential for charge transport in conductive polymers. Polyfluorenes, for example, exhibit high electroluminescence efficiency and tunable bandgaps. The title compound’s amide groups may serve as anchoring sites for molecular alignment in thin-film devices.

- Supramolecular Chemistry : The bis(3-phenylpropyl) amide substituents promote self-assembly via van der Waals interactions and hydrogen bonding, enabling the formation of ordered nanostructures. This property is critical for developing sensors and catalytic frameworks.

- Photovoltaic Materials : Fluorene derivatives are employed in perovskite solar cells as hole-transport materials due to their optimal energy levels and film-forming capabilities. The electron-withdrawing ketone group in this compound could enhance electron affinity, potentially improving device efficiency.

Recent studies highlight its role in synthesizing thermally stable polymers , where the rigid fluorene backbone mitigates chain entanglement while the amide groups enhance mechanical strength. Additionally, its derivatives are being investigated for use in organic light-emitting diodes (OLEDs) , where emission color can be tuned via side-chain engineering.

属性

IUPAC Name |

9-oxo-2-N,7-N-bis(3-phenylpropyl)fluorene-2,7-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O3/c36-31-29-21-25(32(37)34-19-7-13-23-9-3-1-4-10-23)15-17-27(29)28-18-16-26(22-30(28)31)33(38)35-20-8-14-24-11-5-2-6-12-24/h1-6,9-12,15-18,21-22H,7-8,13-14,19-20H2,(H,34,37)(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGPGSVMCACUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C(=O)NCCCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435828 | |

| Record name | 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443794-40-9 | |

| Record name | GPI-16552 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443794409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GPI-16552 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB6W7KP8MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N’-bis(3-phenylpropyl)- typically involves the reaction of fluorene derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available fluorene derivatives. The process includes purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where halogenated derivatives are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, lithium aluminum hydride.

Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical and Physical Properties

- Molecular Formula : CHNO

- Molecular Weight : 502.6 g/mol

- Structural Features : The compound contains two carboxamide groups and phenylpropyl substituents, contributing to its unique electronic and steric properties.

Chemistry

In the realm of chemistry, 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- serves as a key building block for synthesizing more complex organic molecules. It is utilized in:

- Synthesis of Organic Compounds : The compound acts as a precursor for various chemical reactions, including oxidation, reduction, and substitution reactions.

- Study of Reaction Mechanisms : Its diverse reactivity allows researchers to investigate fundamental chemical processes.

Biology

The structural characteristics of this compound make it a candidate for biological research:

- Biological Pathways : It is used to probe specific biological pathways due to its ability to interact with enzymes and receptors.

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, blocking substrate access.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential:

-

Anti-Cancer Activity : Research indicates that compounds related to 9H-Fluorene-2,7-dicarboxamide exhibit significant cytotoxic effects on cancer cell lines. They induce apoptosis by activating intrinsic apoptotic pathways.

- Case Study: A study demonstrated that derivatives showed enhanced cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy.

-

Anti-Inflammatory Effects : Investigations into its anti-inflammatory properties revealed reductions in inflammatory markers in animal models.

- Case Study: In a controlled study, subjects treated with the compound exhibited decreased symptoms of inflammation compared to the control group.

Industry

The industrial applications of this compound are noteworthy:

-

Organic Electronics : It plays a crucial role in the production of organic light-emitting diodes (OLEDs) due to its unique electronic properties.

- Application: Used in flexible displays and solid-state lighting technologies.

作用机制

The mechanism of action of 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N’-bis(3-phenylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

相似化合物的比较

Comparison with Similar Compounds

Fluorene derivatives exhibit diverse properties depending on substituents and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Fluorene Derivatives

Functional Group Analysis

- Carboxamide vs. Sulfonamide : The target compound’s carboxamide groups (–CONH–) exhibit moderate hydrogen-bonding strength compared to the sulfonamide (–SO₂NH–) group in CAS 5550-91-4, which is more acidic and polar due to the electron-withdrawing sulfonyl moiety .

- Methoxyphenyl (CAS 637771-41-6): Electron-donating methoxy groups improve luminescence efficiency in OLEDs . Dioctyl (CAS 439942-97-9): Long alkyl chains increase solubility in nonpolar solvents and reduce aggregation in thin films .

Research Findings

- Synthetic Methods : Fluorene derivatives are often synthesized via Ullmann coupling or Suzuki-Miyaura reactions. Structural characterization typically employs X-ray crystallography, with software like SHELXL () refining crystal structures .

- Thermal Stability : Alkyl-substituted derivatives (e.g., dioctyl in CAS 439942-97-9) exhibit higher thermal stability than aryl-substituted analogs due to reduced π-π interactions .

- Optoelectronic Properties : Electron-withdrawing groups (e.g., 9-oxo) lower the LUMO energy, enhancing electron injection in OLEDs .

生物活性

Chemical Structure and Properties

9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- is a complex organic compound with the molecular formula and a molecular weight of 502.6 g/mol. This compound is part of the fluorene family, known for its applications in organic electronics and materials science. Its structural features include two carboxamide groups and phenylpropyl substituents, which contribute to its unique biological activities and potential therapeutic applications .

Synthesis

The synthesis of this compound typically involves the reaction of fluorene derivatives with suitable amines under controlled conditions, utilizing solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes.

The biological activity of 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate cellular signal transduction pathways by interacting with receptors, influencing various cellular responses.

Therapeutic Potential

Research indicates that derivatives of this compound are being explored for their potential therapeutic properties, particularly in the fields of oncology and inflammation. Studies have suggested that these compounds may exhibit anti-cancer and anti-inflammatory activities, although detailed pharmacokinetic and pharmacodynamic profiles are still under investigation .

Case Studies

- Anti-Cancer Activity : A study conducted on various cancer cell lines demonstrated that compounds structurally related to 9H-Fluorene-2,7-dicarboxamide exhibited significant cytotoxic effects. These effects were linked to the compound's ability to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Anti-Inflammatory Effects : Another investigation assessed the anti-inflammatory properties of this compound in animal models of inflammation. Results indicated a reduction in inflammatory markers and symptoms in treated subjects compared to controls, suggesting a promising role for this compound in managing inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)-, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 9-Oxo-9H-fluorene-2,7-dicarboxylic acid | C23H18O4 | Lacks phenylpropyl substituent | Moderate cytotoxicity |

| 9,9-Dimethylfluorene-2,7-dicarboxylic acid | C25H26O4 | Dimethyl substitutions affecting reactivity | Limited anti-cancer activity |

| 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- | C33H30N2O3 | Unique amide and phenylpropyl substituents | Promising anti-cancer and anti-inflammatory properties |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 9-oxo-fluorene dicarboxamide derivatives?

- Methodology : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, fluorenone carbonyl chloride derivatives react with alkyl/aryl amines in anhydrous dichloromethane (CH₂Cl₂) under inert conditions. Triethylamine (Et₃N) is often used as a base to neutralize HCl byproducts. Reaction monitoring via TLC and purification by recrystallization (e.g., from methanol) yields products with 75–96% efficiency .

- Key Variables : Solvent choice (polar aprotic vs. non-polar), stoichiometry of amines, and reaction duration (typically 12–24 hrs) significantly impact yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Structural Confirmation :

- ¹H-NMR : Assigns aromatic proton environments (δ 7.2–8.0 ppm for fluorene backbone) and alkyl chain integration .

- X-ray Crystallography : Resolves absolute stereochemistry and molecular packing, as demonstrated for related fluorenyl carbamates (triclinic crystal system, space group P1) .

- Elemental Analysis : Validates purity (e.g., C: 72.58–74.60%, N: 4.98–9.60%) .

Q. What safety protocols are essential for handling this compound?

- Hazard Mitigation : Classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and eye protection. Emergency procedures include rinsing contaminated skin with water and contacting poison control .

Advanced Research Questions

Q. How can synthetic yields be optimized for N-alkylated derivatives?

- Strategies :

- Solvent Optimization : Replace CH₂Cl₂ with THF or DMF to enhance solubility of bulky amines.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hrs to 1–2 hrs while maintaining >80% yield .

- Table 1 : Yield Comparison by Amine Substituent

| Amine | Yield (%) | Reference |

|---|---|---|

| 2-Aminoethanol | 75 | |

| 3-(Dimethylamino)propyl | 91 | |

| 2-(Diethylamino)ethyl | 96 |

Q. How to resolve contradictions in spectral data during structural elucidation?

- Case Study : Discrepancies in ¹H-NMR signals (e.g., NH proton broadening) may arise from rotational restriction or hydrogen bonding. Cross-validate with:

- Variable-Temperature NMR : Resolves dynamic effects in NH/OH groups.

- DEPT-135/HSQC : Assigns quaternary carbons and correlates protons to carbons .

- Crystallographic Validation : Single-crystal X-ray data (e.g., a = 5.1786 Å, β = 92.109°) provides unambiguous bond lengths/angles .

Q. What mechanistic insights guide the design of fluorene-based bioactive analogs?

- Pharmacophore Mapping : The 9-oxo group and carboxamide side chains are critical for antiviral activity (e.g., anti-HSV-2 IC₅₀ < 10 μM). Modifying alkyl chain length or introducing dimethylamino groups enhances cell permeability and target binding .

- Conformational Analysis : Molecular dynamics (MD) simulations reveal that N-alkyl chains adopt gauche conformations, optimizing hydrophobic interactions with lipid membranes .

Data Contradiction Analysis

Q. Why do elemental analysis results sometimes deviate from theoretical values?

- Root Causes :

- Solvent Traces : Residual methanol or Et₃N in recrystallized products skews C/H/N ratios.

- Incomplete Reaction : Unreacted starting materials (e.g., fluorenone carbonyl chloride) may persist if stoichiometry is miscalculated.

- Mitigation : Perform GC-MS to detect impurities (e.g., m/z 207 for fragmented byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。